Tris(trifluoromethyl)oxaziridine
Description
Tris(trifluoromethyl)oxaziridine is a fluorinated heterocyclic compound characterized by a three-membered ring containing oxygen, nitrogen, and three trifluoromethyl (CF₃) groups. Its synthesis typically involves oxidative cyclization of N-CF₃ imines using oxidants such as meta-chloroperbenzoic acid (mCPBA), which offers a safer alternative to earlier methods involving explosive starting materials or hazardous oxidants like CF₃OOH . Early work by DesMarteau et al. demonstrated yields up to 92% using KHF₂ as a mediator, highlighting its efficient synthesis under optimized conditions . The compound’s electron-deficient nature, driven by the strong electron-withdrawing CF₃ groups, makes it a potent electrophile and oxidizing agent, particularly in asymmetric synthesis and fluoroorganic chemistry.
Properties
CAS No. |
137526-89-7 |
|---|---|
Molecular Formula |
C4F9NO |
Molecular Weight |
249.03 g/mol |
IUPAC Name |
2,3,3-tris(trifluoromethyl)oxaziridine |
InChI |
InChI=1S/C4F9NO/c5-2(6,7)1(3(8,9)10)14(15-1)4(11,12)13 |
InChI Key |
LSPQIKACMBLCJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(N(O1)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
3,3-Bis(trifluoromethyl)-2-(trifluoromethyl)oxaziridine
This compound, synthesized by Bragante and DesMarteau, features two CF₃ groups at the C3 position and one at C2. Unlike tris(trifluoromethyl)oxaziridine, its reactivity is influenced by steric hindrance and electronic effects from the asymmetrical CF₃ distribution. Studies indicate it undergoes nucleophilic ring-opening reactions more selectively, but its applications are less explored compared to tris(trifluoromethyl) derivatives .
Camphorsulfonyloxaziridine
Camphorsulfonyloxaziridine, a chiral oxidant, is widely used in asymmetric sulfoxidations (e.g., esomeprazole synthesis) due to its high enantioselectivity . However, its synthesis is complex and costly, involving multiple steps to introduce the camphorsulfonyl moiety. In contrast, this compound offers simpler preparation but lacks the same level of enantiocontrol, limiting its utility in stereoselective reactions .
Pentafluoroazapropene Oxide (PFAPO, CF₃NCF₂O)
PFAPO, a perfluorinated oxaziridine, exhibits unique reactivity with 1,1-difluorolefins and ketones, forming oxazolidines and dioxazolidines, respectively . Unlike this compound, PFAPO’s ring-opening reactions are more versatile in forming diverse heterocycles, attributed to its less sterically hindered structure .
Reactivity and Stability Comparison
Oxidizing Capacity
- This compound : Effective in oxidizing sulfides to sulfoxides but with moderate enantioselectivity. Its three CF₃ groups enhance electrophilicity, enabling reactions under mild conditions .
- Camphorsulfonyloxaziridine : Superior enantioselectivity (>90% ee in some cases) but requires stoichiometric use and specialized substrates .
Photochemical Behavior
Oxaziridines like tris(trifluoromethyl) derivatives can form amides via photochemical pathways, but their stability under light varies. For example, PFAPO and this compound show higher thermal stability compared to non-fluorinated analogs, which decompose readily under UV exposure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tris(trifluoromethyl)oxaziridine, and how do reaction conditions influence product purity?
- Methodology : this compound is typically synthesized via oxidation of trifluoromethyl-substituted amines or through cyclization of fluorinated ketones with hydroxylamine derivatives. Key reagents include strong oxidizing agents (e.g., KMnO₄ under acidic conditions) .
- Critical Parameters : Temperature control (<0°C to prevent decomposition) and solvent polarity (e.g., dichloromethane) significantly impact yield. Purification via low-temperature recrystallization minimizes byproducts like perfluorinated aldehydes .
Q. How can nucleophilic ring-opening reactions of this compound be systematically studied?
- Experimental Design : Use nucleophiles (e.g., azides, thiocyanates) in aprotic solvents (THF or DMF) to probe regioselectivity. Monitor reaction progress via ¹⁹F NMR to track fluorine environments .
- Product Analysis : LC-MS and X-ray crystallography confirm products such as 3-(trifluoromethyl)perhalo-1,3-oxazolidines. Competing pathways (e.g., decomposition to CF₃-containing fragments) require quenching with aqueous workups .
Advanced Research Questions
Q. What strategies optimize enantioselectivity in asymmetric oxidations using this compound?
- Catalytic Systems : Immobilize oxaziridine on silica or polymeric carriers to enable recyclability. For example, chiral oxaziridine-SBA-15 composites achieve >90% ee in sulfoxide synthesis .
- Ligand Design : Introduce sterically hindered groups (e.g., tert-butyl) adjacent to the oxaziridine nitrogen to enhance stereochemical control. DFT studies guide substituent placement .
Q. How do computational methods resolve contradictions in reported reactivity with 1,1-difluorolefins?
- Contradiction Analysis : Some studies report rapid cycloadditions, while others note side reactions (e.g., polymerization). Computational modeling (B3LYP/6-31G*) identifies transition-state stabilization via CF₃···F interactions, which vary with olefin electronics .
- Validation : Compare experimental vs. computed activation energies. Adjust solvent polarity (e.g., switch from hexane to acetonitrile) to suppress competing pathways .
Handling Stability and Decomposition
Q. What analytical techniques reliably detect decomposition products of this compound under thermal stress?
- Methodology : Use thermogravimetric analysis (TGA) coupled with GC-MS to identify volatile fragments (e.g., CF₃CN or COF₂). For non-volatile residues, ¹H/¹⁹F NMR in deuterated DMSO quantifies hydrolyzed amines .
- Mitigation : Store compounds under inert gas (argon) at -80°C. Avoid prolonged exposure to UV light, which accelerates C-N bond cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
